molecular formula C22H20N2O5 B13222664 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13222664
M. Wt: 392.4 g/mol
InChI Key: FMNYYSPAFYDPIV-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Oxazole Formation: The protected amino acid undergoes cyclization to form the oxazole ring.

    Carboxylation: The oxazole intermediate is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

    Substitution: Substitution reactions can occur at the amino group or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Formation of reduced derivatives of the oxazole ring or carboxylic acid group.

    Substitution: Formation of substituted derivatives at the amino group or oxazole ring.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional groups. The oxazole ring can participate in various chemical reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH

Uniqueness: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring and the isopropyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C22H20N2O5/c1-12(2)18-19(20(25)26)29-21(23-18)24-22(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,25,26)(H,23,24,27)

InChI Key

FMNYYSPAFYDPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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